Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE: is a complex organic compound that features a combination of benzoylpiperazine and biphenyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the benzoylpiperazine moiety. Key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride to form benzoylpiperazine, which is then coupled with the biphenyl core through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoylpiperazine moiety, where nucleophiles replace the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s structural properties make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds, contributing to the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
4’-ETHYL (1,1’-BIPHENYL)-4-YL ACETATE: This compound shares the biphenyl core but differs in its functional groups, leading to different chemical properties and applications.
Biphenyl-2-ylcarbamic acid derivatives: These compounds have similar biphenyl structures but different substituents, affecting their pharmacological and chemical behavior.
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE is unique due to its combination of benzoylpiperazine and biphenyl structures, which confer specific chemical reactivity and potential biological activity not found in simpler biphenyl derivatives.
Properties
Molecular Formula |
C33H31N3O4 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C33H31N3O4/c1-2-40-33(39)28-17-18-30(35-19-21-36(22-20-35)32(38)27-11-7-4-8-12-27)29(23-28)34-31(37)26-15-13-25(14-16-26)24-9-5-3-6-10-24/h3-18,23H,2,19-22H2,1H3,(H,34,37) |
InChI Key |
NBPKRVGCJNFREX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.